![molecular formula C12H12ClN3O2 B6507111 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide CAS No. 899984-86-2](/img/structure/B6507111.png)
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
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Overview
Description
“2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C16H11FN2O3 . It is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase, and also in the design of isocorydine derivatives with anticancer effect .
Synthesis Analysis
The synthesis of this compound involves the use of the low-cost industrial byproduct phthalhydrazide as the starting material to construct the phthalazinone moiety . This allows access to the key intermediate by the Negishi coupling reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) and the InChI key is ZPEKKEIEGRQHKV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 298.27 . The compound’s density is 1.42 .Scientific Research Applications
Anti-Inflammatory Activity
The compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide was synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride . Notably, it exhibited superior anti-inflammatory activity compared to the standard drug, ibuprofen. This finding suggests its potential as a novel anti-inflammatory agent.
Antitumor Properties
Coumarin derivatives, including those containing the 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl) moiety, have demonstrated antitumor effects . Further investigation into its mechanism of action and efficacy against specific cancer types could be valuable.
Anti-HIV Activity
Indole derivatives, which share structural similarities with our compound, have been explored for their anti-HIV properties . Investigating whether (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibits similar effects could be promising.
Antibacterial and Antifungal Applications
Given the diverse biological activities of coumarin derivatives, exploring the antibacterial and antifungal potential of our compound is warranted . It may serve as a lead for developing new antimicrobial agents.
Anticoagulant Effects
Coumarins are known inhibitors of vitamin K epoxide reductase (VKOR), an enzyme involved in blood clotting . Investigating whether our compound possesses anticoagulant properties could be relevant for cardiovascular health.
Central Nervous System Stimulation
Hydroxycoumarins, a subclass of coumarins, have central nervous system stimulant effects . Assessing whether our compound shares this property could open avenues for neurological research.
Oxidative Stress Protection
Hydroxycoumarins also exhibit strong antioxidant effects by scavenging reactive oxygen species . Investigating whether our compound provides protection against oxidative stress is intriguing.
Pharmaceutical Industry Applications
Chlorine, a key component of our compound, is widely used in pharmaceuticals . Its stable isostere properties make it valuable for drug design. Exploring hybrid molecules combining 7-amino-4-methyl-2H-chromen-2-one and (±)-2-chloro-2-phenylacetyl chloride could yield novel pharmaceutical candidates .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide interacts with its target, the PARP, and acts as a potent inhibitor . By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair pathway in cells By inhibiting PARP, it prevents the repair of single-strand DNA breaksThis is particularly effective in cancer cells that already have defects in their DNA repair mechanisms .
Result of Action
The result of the action of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is the induction of cell death in cancer cells . By inhibiting PARP and preventing the repair of DNA damage, the compound can lead to the accumulation of DNA breaks, particularly in cancer cells with defective DNA repair mechanisms. This accumulation of DNA damage can ultimately lead to cell death .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(13)11(17)14-6-10-8-4-2-3-5-9(8)12(18)16-15-10/h2-5,7H,6H2,1H3,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYYBVQBLLEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
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